molecular formula C25H33N7O3 B3009776 2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189425-36-2

2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3009776
CAS RN: 1189425-36-2
M. Wt: 479.585
InChI Key: JDOWXWMWYXAZCJ-UHFFFAOYSA-N
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Description

The compound "2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives studied for their biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as ligands for receptors or as pharmacological agents .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of a thioacetamide bridge and the introduction of various substituents to the core structure. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the acetamide moiety . Similarly, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized through alkylation reactions in a Dimethylformamide (DMF) environment . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by intramolecular hydrogen bonding and a folded conformation around the methylene carbon atom of the thioacetamide bridge. For example, crystal structures of related compounds have shown that the pyrimidine ring is inclined to the benzene ring by various degrees, and intramolecular N—H⋯N hydrogen bonds stabilize the folded conformation . These structural features are likely to be present in the compound under analysis, given its structural resemblance to the compounds studied.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, particularly those that lead to the formation of ring-annulated products. For instance, N-aryl-2-chloroacetamides have been used as doubly electrophilic building blocks for the synthesis of fused thiazolo[3,2-a]pyrimidinones . The reactivity of the compound may be explored in similar ring-forming reactions, potentially yielding novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The intramolecular hydrogen bonding and the conformation of the molecule can affect its melting point, solubility, and stability. The presence of a trifluoromethyl group in the compound of interest suggests it may have unique electronic properties, potentially affecting its reactivity and interaction with biological targets. The pharmacological evaluation of similar compounds has shown moderate anticonvulsant activity, which could be a property of interest for the compound as well .

Scientific Research Applications

Radiosynthesis and PET Imaging A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The research demonstrated the potential of fluorine-18 labeled compounds for in vivo imaging, showcasing the application in medical diagnostics and research into neuroinflammatory processes (Dollé et al., 2008).

Synthesis and Biological Evaluation Aggarwal et al. (2014) reported on the solvent-free synthesis and biological evaluation of new 1-(4',6'-dimethylpyrimidin-2'-yl)-5-amino-4H-3-arylpyrazole derivatives. These compounds were tested for their in vitro antibacterial activity against various pathogenic bacteria and cytotoxicity against human leukemia cells, illustrating the compound's relevance in drug discovery and antimicrobial research (Aggarwal et al., 2014).

Anticonvulsant Agents Severina et al. (2020) explored the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. The study highlights the potential therapeutic applications of these compounds in treating seizures, emphasizing the importance of molecular docking methods in predicting compound affinity and activity (Severina et al., 2020).

Antimicrobial Activity Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity. The research underscores the compound's utility in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Bondock et al., 2008).

Herbicidal Activities Research into the herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea revealed its efficacy against specific weeds, indicating potential applications in agriculture (Fu-b, 2014).

properties

IUPAC Name

ethyl 4-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3/c1-2-35-25(34)31-16-12-18(13-17-31)26-22(33)11-10-21-28-29-24-23(30-14-6-3-7-15-30)27-19-8-4-5-9-20(19)32(21)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOWXWMWYXAZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate

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